molecular formula C14H12BrCl B1441028 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene CAS No. 885279-74-3

1-(2-Bromo-1-phenylethyl)-4-chlorobenzene

Cat. No. B1441028
CAS RN: 885279-74-3
M. Wt: 295.6 g/mol
InChI Key: FRKAZTNDYFKKMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, 2-Bromo-1-phenylethanol, has been reported. It has a molecular formula of CHBrO, an average mass of 201.061 Da, and a mono-isotopic mass of 199.983673 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Bromo-1-phenylethanol, have been reported. It has a density of 1.5±0.1 g/cm3, a boiling point of 261.6±20.0 °C at 760 mmHg, and a flash point of 135.6±11.4 °C .

Scientific Research Applications

Chemical Sensors

The compound’s halogen atoms make it suitable for use in the development of chemical sensors. By modifying the benzene ring, researchers can create sensors that detect specific substances or environmental conditions, such as toxic gases or humidity levels.

Each of these applications demonstrates the versatility and importance of 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene in scientific research. Its ability to undergo various chemical transformations makes it a valuable tool in advancing knowledge and technology across multiple fields. Information derived from search results and chemical databases .

Mechanism of Action

The mechanism of action of “1-(2-Bromo-1-phenylethyl)-4-chlorobenzene” is not available in the literature .

Safety and Hazards

The safety and hazards of “1-(2-Bromo-1-phenylethyl)-4-chlorobenzene” are not available in the literature .

properties

IUPAC Name

1-(2-bromo-1-phenylethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKAZTNDYFKKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695778
Record name 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-1-phenylethyl)-4-chlorobenzene

CAS RN

885279-74-3
Record name 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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